molecular formula C17H21N5O3 B2694582 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea CAS No. 1396810-04-0

1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2694582
CAS No.: 1396810-04-0
M. Wt: 343.387
InChI Key: CPSIYLZRGVVFBV-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a urea-derived small molecule characterized by a phenyl ring substituted with methoxy and methyl groups at positions 2 and 5, respectively, and a pyrimidine ring bearing a morpholine moiety at position 2.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-3-4-15(24-2)14(9-12)21-17(23)20-13-10-18-16(19-11-13)22-5-7-25-8-6-22/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSIYLZRGVVFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 2-morpholinopyrimidine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 2-hydroxy-5-methylphenyl derivatives, while nitration could introduce nitro groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, primarily in anticancer research, enzyme inhibition, and potential antiviral effects.

Anticancer Activity

Research indicates that derivatives of this compound can act as potent inhibitors of specific tyrosine kinases involved in cancer progression, particularly fibroblast growth factor receptor (FGFR) kinases. These receptors are often overexpressed in various cancers, including bladder and breast cancer.

Mechanism of Action :

  • Inhibition of FGFR : The compound interferes with the signaling pathways activated by FGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Case Study :
In a study involving RT112 bladder cancer xenografts, administration of this compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective anticancer agent .

Enzyme Inhibition

The compound has shown inhibitory effects on several enzymes critical to metabolic pathways:

  • α-glucosidase and α-amylase Inhibition : These enzymes play essential roles in carbohydrate metabolism. Inhibiting their activity suggests potential applications in managing diabetes by regulating blood sugar levels.

Antiviral Properties

Preliminary studies suggest that structural modifications similar to those found in this compound may exhibit antiviral activities by inhibiting viral replication mechanisms. This area requires further investigation but shows promise for developing antiviral therapies.

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of FGFR tyrosine kinases
Enzyme InhibitionInhibition of α-glucosidase and α-amylase
AntiviralPotential inhibition of viral replication

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The morpholinopyrimidinyl group could interact with nucleic acids or proteins, while the methoxy-methylphenyl group could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea Not Provided Estimated C₁₈H₂₂N₆O₃ ~382 - Phenyl: 2-methoxy, 5-methyl
- Pyrimidine: 2-morpholine
Enhanced solubility due to morpholine
1-(2-Methoxy-5-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea (BJ50612) 1396858-12-0 C₁₄H₁₆N₄O₃ 288.30 - Phenyl: 2-methoxy, 5-methyl
- Pyrimidine: 2-methoxy
Reduced solubility vs. morpholine analog; methoxy is less polar
1-(3-Chloro-4-methylphenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea (BJ50613) 1448073-34-4 C₁₉H₂₅ClN₆O 388.89 - Phenyl: 3-chloro, 4-methyl
- Pyrimidine: 4,6-dimethyl, 2-(4-methylpiperazine)
Increased steric bulk and basicity from methylpiperazine; chloro group may enhance target binding
1-(2-Methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea 708236-68-4 Not Provided Not Provided - Phenyl: 2-methoxy, 5-methyl
- Triazole: 4H-1,2,4-triazol-4-yl
Triazole replaces pyrimidine; potential for altered hydrogen-bonding interactions

Functional Implications of Substituent Variations

Morpholine vs. Methoxy (BJ50612 Comparison)
  • Solubility : The morpholine group in the target compound likely improves aqueous solubility compared to the methoxy group in BJ50612, as morpholine’s oxygen and nitrogen atoms facilitate hydrogen bonding with water .
  • Target Interaction : Morpholine’s conformational flexibility and basicity may enhance binding to enzymes with hydrophobic pockets or acidic residues, whereas methoxy’s rigidity might limit adaptability.
Chloro and Methylpiperazine Substituents (BJ50613 Comparison)
  • The methylpiperazine substituent introduces steric bulk and basicity, which may prolong metabolic stability or alter pharmacokinetics .
  • Molecular Weight : BJ50613’s higher molecular weight (388.89 vs. ~382) may impact membrane permeability, a critical factor in drug design.
Triazole vs. Pyrimidine ( Compound)
  • However, triazoles are less aromatic than pyrimidines, which might reduce π-π stacking in hydrophobic pockets .

Research Findings and Trends

  • Solubility-Bioactivity Trade-off : Morpholine-containing analogs (target compound) balance solubility and target engagement, whereas methoxy or chloro derivatives prioritize lipophilicity for membrane penetration .
  • Heterocycle Impact : Pyrimidine-based compounds (target, BJ50612, BJ50613) are more common in kinase inhibition due to their planar structure, while triazole analogs () may favor antibacterial or antiviral targets .

Biological Activity

1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.33 g/mol. The compound features a methoxy group and a morpholinopyrimidine moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂
Molecular Weight286.33 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. It may act as an inhibitor or modulator of these targets, influencing processes such as signal transduction, cell proliferation, and apoptosis.

Potential Targets

  • Kinases : The compound may inhibit certain kinases involved in cancer progression.
  • Receptors : It could interact with receptors that regulate cellular responses to growth factors.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities:

  • Antitumor Activity : In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties for this compound.
  • Antimicrobial Properties : Compounds with structural similarities have demonstrated antimicrobial effects against specific bacterial strains.

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry explored the efficacy of related urea derivatives against human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity, highlighting the importance of the methoxy and morpholine groups in enhancing biological activity .
  • Mechanistic Insights : Research focusing on the inhibition of specific kinases revealed that urea derivatives could effectively block pathways essential for tumor growth. This mechanism was particularly evident in studies involving PLK4 inhibitors, where the compound's structure played a critical role in its inhibitory potency .
  • Comparative Analysis : A comparative study assessed the biological profiles of various morpholinopyrimidine derivatives. The findings suggested that compounds with methoxy substitutions exhibited improved selectivity and reduced toxicity compared to their counterparts lacking such modifications .

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